1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both indole and piperazine moieties. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The piperazine ring is often incorporated into pharmaceutical compounds due to its ability to enhance biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step procedures. One common method includes the reaction of 2-chlorophenylpiperazine with an indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, enhancing its biological activity. The piperazine ring further modulates the compound’s pharmacokinetic properties, allowing it to interact with various pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound featuring a piperazine ring with similar biological activities.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Known for targeting poly (ADP-ribose) polymerase in human breast cancer cells.
Uniqueness
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to its combination of indole and piperazine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-4-8-18(16)23-9-11-24(12-10-23)20(26)19(25)15-13-22-17-7-3-1-5-14(15)17/h1-8,13,22H,9-12H2 |
InChI Key |
CSJNEYKGKJLCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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